![molecular formula C9H10Cl4O2 B11945828 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene CAS No. 19448-78-3](/img/structure/B11945828.png)
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene is a chlorinated bicyclic compound with the molecular formula C9H10Cl4O2. This compound is characterized by its unique bicyclo[2.2.1]heptene structure, which is often referred to as a norbornene framework. The presence of four chlorine atoms and two methoxy groups adds to its chemical complexity and reactivity.
准备方法
The synthesis of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is a tetrachlorocyclopentadiene, and the dienophile is a methoxy-substituted alkene. The reaction conditions often require elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition .
The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yields of the desired product .
化学反应分析
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy groups, converting them into carbonyl functionalities.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can selectively remove the chlorine atoms, yielding less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It helps in understanding the mechanisms of halogenase enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its reactivity and functional groups make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The chlorine atoms and methoxy groups make it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The bicyclic structure also allows for unique rearrangements and ring-opening reactions under specific conditions .
相似化合物的比较
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
1,2,3,4,5,6-Hexachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: This compound has two additional chlorine atoms, making it more reactive and less stable.
1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene: The presence of a phenyl group adds to its complexity and alters its reactivity.
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene: The substitution of bromine for chlorine changes its chemical properties and reactivity
These comparisons highlight the uniqueness of 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[22
属性
CAS 编号 |
19448-78-3 |
|---|---|
分子式 |
C9H10Cl4O2 |
分子量 |
292.0 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H10Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H2,1-2H3 |
InChI 键 |
HFLBDHJDGDFHGU-UHFFFAOYSA-N |
规范 SMILES |
COC1(C2(CCC1(C(=C2Cl)Cl)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-Benzyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B11945746.png)
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945752.png)
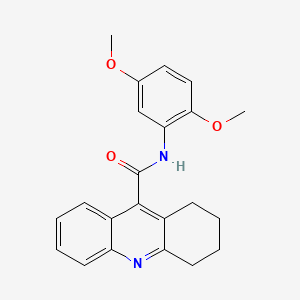
![1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11945759.png)

![4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11945768.png)
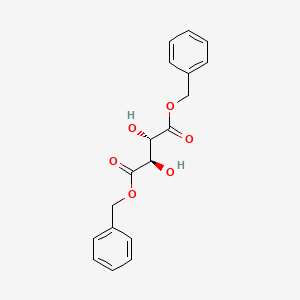
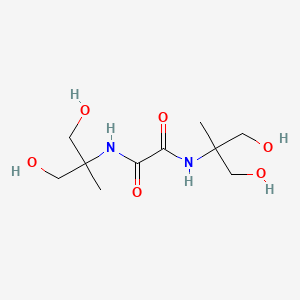
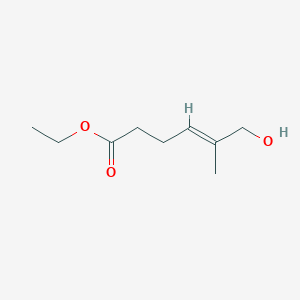
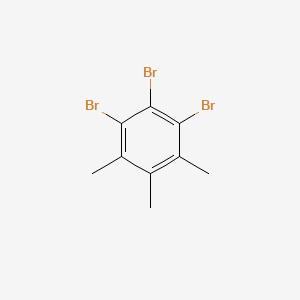

![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid](/img/structure/B11945798.png)

